

Application Note & Protocol: Stability Testing of Lopinavir Metabolite M-1 in Solution

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Compound of Interest

Compound Name: *Lopinavir Metabolite M-1*

Cat. No.: *B7826080*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for conducting forced degradation and stability testing of **Lopinavir Metabolite M-1** in solution, aligned with ICH guidelines. The protocol details the preparation of solutions, stress conditions, and a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).

Introduction

Lopinavir is a potent HIV protease inhibitor.^[1] Its metabolism in humans is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.^[1] **Lopinavir Metabolite M-1** is an active metabolite that also exhibits antiviral properties.^{[3][4]} Understanding the stability profile of this metabolite is crucial for its accurate quantification in biological matrices and for ensuring the integrity of reference standards.

This protocol outlines a systematic approach to evaluate the stability of **Lopinavir Metabolite M-1** in solution under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines Q1A(R2).^{[5][6][7][8]} The study includes forced degradation and a long-term stability assessment, employing a stability-indicating HPLC method to separate the metabolite from its potential degradation products.

Materials and Reagents

- **Lopinavir Metabolite M-1** Reference Standard

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (HPLC Grade or Milli-Q)
- Phosphoric Acid (AR Grade)
- Hydrochloric Acid (AR Grade)
- Sodium Hydroxide (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)
- Potassium Dihydrogen Phosphate (AR Grade)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector
- Analytical Balance
- pH Meter
- Calibrated Ovens/Incubators
- Photostability Chamber
- Water Bath
- Vortex Mixer
- Sonicator
- Calibrated Micropipettes
- Volumetric Flasks and Glassware

Experimental Protocols

Preparation of Solutions

- Stock Solution of Lopinavir M-1 (1000 µg/mL): Accurately weigh 10 mg of **Lopinavir Metabolite M-1** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).
- Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent. This working solution will be used for the degradation studies.
- Acidic Solution (1 N HCl): Prepare by diluting concentrated HCl with purified water.
- Basic Solution (1 N NaOH): Prepare by dissolving NaOH pellets in purified water.
- Oxidizing Agent (3% H₂O₂): Prepare by diluting 30% H₂O₂ with purified water.
- Mobile Phase (Acetonitrile:Phosphate Buffer): A common mobile phase for lopinavir and related compounds consists of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted with phosphoric acid). A typical ratio is 55:45 (v/v).[9] The exact composition should be optimized for the best separation of the M-1 metabolite from its degradants.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active substance.

- Acid Hydrolysis:
 - To 1 mL of the working solution, add 1 mL of 1 N HCl.
 - Reflux the mixture at 60°C for 30 minutes.[10]
 - Cool, neutralize with 1 N NaOH, and dilute to a final concentration of approximately 20-50 µg/mL with the mobile phase.
 - Inject into the HPLC system.
- Base Hydrolysis:

- To 1 mL of the working solution, add 1 mL of 1 N NaOH.
- Reflux the mixture at 60°C for 30 minutes.
- Cool, neutralize with 1 N HCl, and dilute to a final concentration of approximately 20-50 µg/mL with the mobile phase.
- Inject into the HPLC system.
- Oxidative Degradation:
 - To 1 mL of the working solution, add 1 mL of 3% H₂O₂.
 - Keep the solution at room temperature or slightly elevated (e.g., 60°C) for 30 minutes.[\[10\]](#)
 - Dilute to a final concentration of approximately 20-50 µg/mL with the mobile phase.
 - Inject into the HPLC system.
- Thermal Degradation:
 - Place the working solution in a thermostatically controlled oven at 105°C for 6 hours.[\[10\]](#)
 - After cooling, dilute to a final concentration of approximately 20-50 µg/mL with the mobile phase.
 - Inject into the HPLC system.
- Photolytic Degradation:
 - Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[\[5\]](#)
 - A control sample should be kept in the dark.
 - After exposure, dilute the sample to a final concentration of approximately 20-50 µg/mL with the mobile phase.

- Inject into the HPLC system.

Stability Study Protocol (Long-Term)

- Prepare a solution of Lopinavir M-1 at a known concentration in the desired solvent system (e.g., a buffer relevant to a potential formulation or biological assay).
- Dispense aliquots of the solution into appropriate, tightly sealed containers (e.g., amber glass vials).
- Store the samples under the long-term storage conditions recommended by ICH Q1A(R2): 25°C ± 2°C / 60% RH ± 5% RH.[5]
- Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months). [6]
- At each time point, assess the sample for appearance, pH, concentration of Lopinavir M-1, and the presence of any degradation products.

Analytical Methodology (HPLC)

A stability-indicating method must be able to separate the analyte from its degradation products. A validated RP-HPLC method is recommended.

Parameter	Recommended Condition
Column	C18 Column (e.g., Agilent TC-C18, 250 x 4.6 mm, 5 µm)[9]
Mobile Phase	Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v)[9]
Flow Rate	1.0 - 1.2 mL/min[9][11]
Detection Wavelength	240 nm[9][12]
Injection Volume	10 - 20 µL
Column Temperature	Ambient or 30°C

Note: Method validation must be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Quantitative results from the stability studies should be summarized in tables for clear interpretation and comparison.

Table 1: Summary of Forced Degradation Study for Lopinavir M-1

Stress Condition	Treatment	% Assay of Lopinavir M-1	% Degradation	No. of Degradants	RRT of Major Degradant
Control	Untreated Sample	100.0	0.0	0	-
Acidic	1 N HCl, 60°C, 30 min				
Basic	1 N NaOH, 60°C, 30 min				
Oxidative	3% H ₂ O ₂ , 60°C, 30 min				
Thermal	105°C, 6 hours				

| Photolytic | 1.2 million lux hours | | | |

Table 2: Long-Term Stability Data for Lopinavir M-1 in Solution (25°C/60%RH)

Time Point (Months)	Appearance	pH	Assay (%)	Total Impurities/Deg radants (%)
0	Clear, Colorless	6.5	100.0	< 0.1
3				
6				
9				

| 12 | | | |

Visualization

The following diagram illustrates the workflow for the stability testing protocol.



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Caption: Workflow for Lopinavir M-1 stability testing.

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